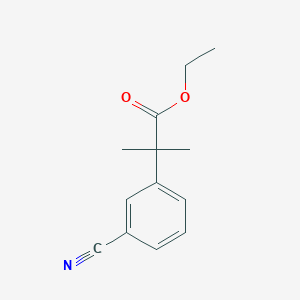

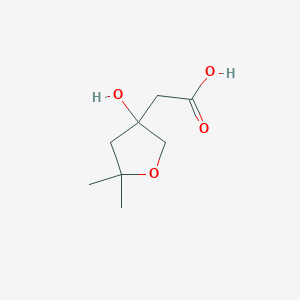

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid phenylalanine and is often referred to as ethyl 2-(3-cyanophenyl)alanine. This compound has a variety of applications in the field of chemistry and biochemistry, and its unique properties make it an important tool for researchers.

Applications De Recherche Scientifique

Interactions in Crystal Packing

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its analogs demonstrate the importance of non-covalent interactions, such as N⋯π and O⋯π interactions, in the crystal packing of certain ethyl compounds. These interactions contribute significantly to the stabilization of the crystal structure and may influence the properties of materials based on such compounds (Zhang, Wu, & Zhang, 2011).

Antifeedant Activity for Agricultural Use

Research into phenylpropanoids, which share a similar structural motif with Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, has identified potential applications in agriculture. Specifically, derivatives of ethyl cinnamate have shown significant antifeedant activity against the pine weevil, Hylobius abietis, indicating the potential for developing natural pest repellents from related compounds (Bohman et al., 2008).

Enzymatic Resolution and Ultrasound Application

The enzymatic resolution of ethyl-3-hydroxy-3-phenylpropanoate, a compound with a similar structure, using ultrasound has been studied for its potential to enhance reaction rates and efficiencies in synthetic processes. This approach can be relevant for the production of enantiomerically pure compounds in pharmaceutical applications (Ribeiro, Passaroto, & Brenelli, 2001).

Non-Hydrogen Bonding Interactions

Ethyl compounds featuring cyano groups have been analyzed for their unique C⋯π interactions, which are non-hydrogen bonding types. These interactions offer insights into the molecular assembly and potential functionalities of materials and pharmaceuticals based on such structures (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Biological Activities

The synthesis and evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have shown promising antioxidant and anti-inflammatory activities. This research highlights the potential pharmaceutical applications of ethyl compounds with cyano and phenyl substitutions in addressing oxidative stress and inflammation (Madhavi & Sreeramya, 2017).

Propriétés

IUPAC Name |

ethyl 2-(3-cyanophenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVYPZKYLFMKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)

![1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene](/img/structure/B2656322.png)

![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)

![2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2656326.png)

![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2656331.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)